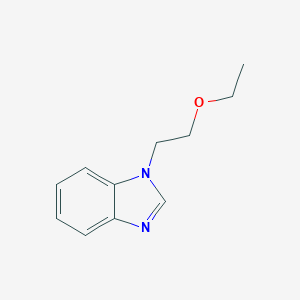
1-(2-Ethoxyethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white solid that has a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyethyl)benzimidazole is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
1-(2-Ethoxyethyl)benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis. It also inhibits the expression of certain genes involved in tumor growth and metastasis. In inflammation, it reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In viral infections, it inhibits the replication of the virus by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Ethoxyethyl)benzimidazole in lab experiments is its broad range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively simple synthesis process, which makes it easy to obtain in large quantities. However, one limitation of using 1-(2-Ethoxyethyl)benzimidazole is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of 1-(2-Ethoxyethyl)benzimidazole. One direction is to further investigate its potential use as an anticancer drug. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to explore its potential use in treating viral infections, such as COVID-19. It has been shown to inhibit the replication of certain viruses, and further studies are needed to determine its effectiveness against other viruses. Additionally, its potential use as a corrosion inhibitor in material science should be further explored.
Métodos De Síntesis
The synthesis of 1-(2-Ethoxyethyl)benzimidazole involves the reaction between 2-aminobenzimidazole and ethylene oxide. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as an anticancer drug. In agriculture, it has been studied for its ability to control plant diseases caused by fungi and bacteria. In material science, it has been explored for its potential use as a corrosion inhibitor.
Propiedades
Número CAS |
143656-17-1 |
|---|---|
Nombre del producto |
1-(2-Ethoxyethyl)benzimidazole |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-7-13-9-12-10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
JBJUUEWWQLMAJH-UHFFFAOYSA-N |
SMILES |
CCOCCN1C=NC2=CC=CC=C21 |
SMILES canónico |
CCOCCN1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-(2-ethoxyethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



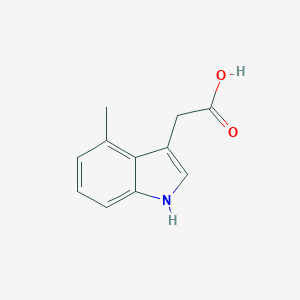
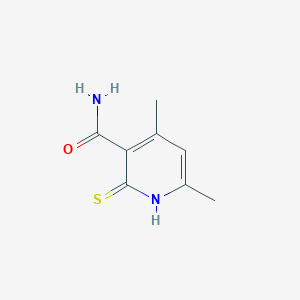
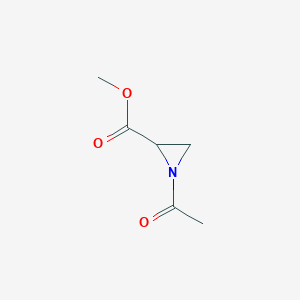
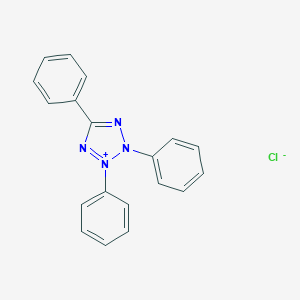
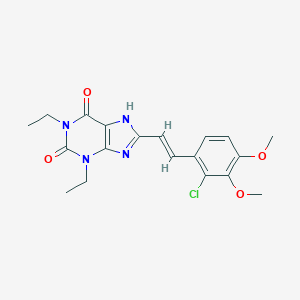
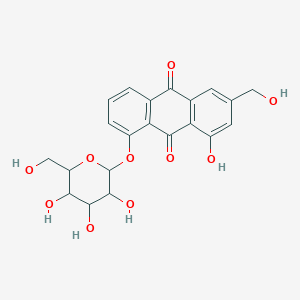
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)




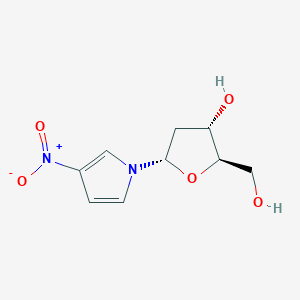
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)